![molecular formula C11H8N4 B2469283 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine CAS No. 71766-33-1](/img/structure/B2469283.png)

2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine

Overview

Description

Pyridine and imidazo[4,5-b]pyridine are both nitrogen-containing heterocycles . They are important structures in medicinal chemistry, with diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Synthesis Analysis

The synthesis of similar compounds often involves the condensation of 2-aminopyridines with α-bromoketones . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents .

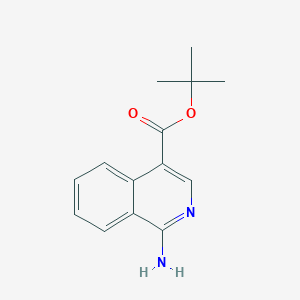

Molecular Structure Analysis

The structure of pyridine is well-known and can be viewed as a 2D Mol file or a computed 3D SD file .

Chemical Reactions Analysis

Pyridine derivatives have been synthesized under various conditions . For example, a nickel-catalyzed reductive coupling of bromopyridines with tertiary alkyl bromides provides alkylated pyridines bearing an all-carbon quaternary center .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, the properties of pyridine are well-documented .

Scientific Research Applications

Antibacterial and Antifungal Properties

2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives exhibit significant antibacterial and antifungal properties. These compounds have been tested against various strains of bacteria, such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and the fungus Candida albicans, showing potential as antimicrobial agents (Mallemula, Sanghai, Himabindu, & Chakravarthy, 2015).

Corrosion Inhibition

Imidazo[4,5-b]pyridine derivatives are effective in inhibiting corrosion of mild steel in acidic environments. These derivatives act as mixed-type inhibitors and have shown high inhibition performance in electrochemical studies, which is supported by density functional theory and molecular dynamic simulations (Saady et al., 2021).

Structural Analysis

The structural assignment of N-substituted imidazo[4,5]pyridine derivatives has been carried out using 1H NMR spectroscopy. One such derivative has shown potent activity as an angiotensin II receptor antagonist, highlighting its potential in medicinal chemistry (Werner & Klaus, 1992).

Therapeutic Agent Development

The imidazo[4,5-b]pyridine scaffold has broad applications in medicinal chemistry, including in anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, and antidiabetic therapies. This highlights its significance in the development of novel therapeutic agents (Deep et al., 2016).

Anticancer Properties

Derivatives of imidazo[4,5-b]pyridine, such as 2-thioxo-1H,3H-imidazo[4,5-b]pyridine, have shown antiproliferative activity against human cancer cell lines. This indicates their potential as anticancer agents and warrants further exploration for their mechanism of action (Liszkiewicz, Kowalska, & Wietrzyk, 2007).

Mechanism of Action

Target of Action

The primary target of 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine is Sterol 14-alpha demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

This compound interacts with its target by inhibiting the formation of ergosterol . This interaction disrupts the integrity of the fungal cell membrane, leading to cell death . The compound’s mode of action is similar to that of other azole antifungals, such as ketoconazole, miconazole, and clotrimazole .

Biochemical Pathways

The compound affects the ergosterol biosynthesis pathway. By inhibiting CYP51, it prevents the conversion of lanosterol to ergosterol . This disruption leads to a decrease in ergosterol levels and an accumulation of toxic methylated sterol intermediates, causing membrane dysfunction and ultimately, cell death .

Pharmacokinetics

Preliminary admet (absorption, distribution, metabolism, excretion, and toxicity) analysis suggests that the compound could be moderately toxic to humans . Further in-vitro toxicity studies are needed to understand the real-time toxic level .

Result of Action

The result of the compound’s action is the inhibition of fungal growth. It exhibits potent antifungal activity, particularly against Candida species, including several multidrug-resistant strains . The compound shows minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL .

Action Environment

Safety and Hazards

Future Directions

The development of new synthetic methods, particularly considering today’s environmental concerns combined with economic aspects, is an important area of research . The design and development of novel chemotherapeutic agents to combat the emergence and increasing prevalence of resistant pathogens is also a critical need .

Properties

IUPAC Name |

2-pyridin-3-yl-1H-imidazo[4,5-b]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4/c1-3-8(7-12-5-1)10-14-9-4-2-6-13-11(9)15-10/h1-7H,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPQDODRGWLFQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC3=C(N2)C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide](/img/structure/B2469200.png)

![4-chloro-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B2469202.png)

![(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(4-ethoxyphenyl)methanone](/img/structure/B2469205.png)

![[3-(2,4,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2469206.png)

![N-(1-{1-[4-(2,4-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B2469207.png)

![methyl 4-({7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2469215.png)

![5-[(Morpholine-4-carbonyl)-amino]-naphthalene-1-sulfonyl chloride](/img/structure/B2469217.png)